2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S2/c1-12-6-7-13(10-14(12)21)22-17(26)11-28-20-25-24-18(27-20)8-9-19-23-15-4-2-3-5-16(15)29-19/h2-7,10H,8-9,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEBGLLFSGMBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule that exhibits significant biological activity. This article aims to present a detailed examination of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Chemical Formula : C15H15FN4OS2
- Molecular Weight : 341.43 g/mol
- CAS Number : 1283108-44-0
The structure includes a benzothiazole moiety, which is known for its biological activity, particularly in antimicrobial and anticancer applications. The presence of the oxadiazole ring enhances its pharmacological profile.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit potent antimicrobial properties. The compound's structure suggests potential effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.03 µg/mL | |
| Escherichia coli | 0.25 µg/mL | |
| Clostridium difficile | 0.003–0.03 µg/mL |
The mechanism of action for these compounds often involves inhibition of critical bacterial processes such as cell wall synthesis and biofilm formation.
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The compound under consideration has shown promising results in various in vitro studies:
| Cell Line | IC50 (µg/mL) | Effect |
|---|---|---|
| A431 (epidermoid carcinoma) | <1.98 | Significant cytotoxicity |
| U251 (glioblastoma) | <1.61 | High apoptosis rate |
The structure-activity relationship (SAR) indicates that the thiazole and oxadiazole rings are crucial for enhancing cytotoxic activity against cancer cells. The presence of electron-donating groups on the phenyl ring appears to increase efficacy.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in ProQuest highlighted the antimicrobial activity of various oxadiazole derivatives, including those similar to our compound. It was found that modifications to the side chains significantly influenced their effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis . -
Anticancer Research :
In another study focusing on thiazole-containing compounds, researchers synthesized several derivatives and tested their effects on cancer cell lines. The results indicated that compounds with similar structural features to our compound exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of compounds containing the benzo[d]thiazole and oxadiazole moieties. For instance, derivatives of benzo[d]thiazole have shown significant activity against various bacterial strains and fungi. The presence of the oxadiazole ring enhances the biological activity of these compounds, making them promising candidates for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of similar compounds has been extensively documented. For example, derivatives with oxadiazole structures have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and pancreatic cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . The specific compound may exhibit similar properties due to its structural analogies with known anticancer agents.
Drug Design and Development
The unique combination of functional groups in 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide positions it as a candidate for drug design. Computational studies can predict its interaction with biological targets, aiding in optimizing its efficacy and reducing toxicity .
Molecular Docking Studies
Molecular docking studies have been employed to assess the binding affinity of this compound with various biological targets. Such studies provide insights into its mechanism of action and help identify potential therapeutic applications .
Case Studies
- Anticancer Studies : A study on similar oxadiazole derivatives indicated significant growth inhibition against multiple cancer cell lines (e.g., MCF7). Compounds exhibiting over 70% inhibition were identified as potential leads for further development .
- Antimicrobial Efficacy : Research demonstrated that certain benzo[d]thiazole derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. This suggests that compounds like this compound could be effective antimicrobial agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole Derivatives
- Oxadiazole Core (Target Compound): Known for metabolic stability and hydrogen-bonding capacity, enhancing receptor interactions.
- Thiadiazole Analogs : For example, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide () replaces oxygen with sulfur, increasing lipophilicity and altering electronic properties. Thiadiazoles are associated with insecticidal and fungicidal activities .
Key Differences:
Substituent Variations
Aromatic Ring Modifications
- Target Compound : 3-Fluoro-4-methylphenyl group introduces steric hindrance and electron-withdrawing effects.
- Analog : 2-[(5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide () uses a thiazole-linked acetamide and methoxyphenyl group, enhancing solubility but reducing metabolic stability .
Functional Group Impact:
Anti-inflammatory and Antibacterial Potency
- Target Compound: Structural similarity to 2-(benzo[d]thiazol-2-ylthio)-N-(spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-yl)acetamide (), which showed notable anti-inflammatory (compound 5d) and analgesic (compound 5e) activities. The benzo[d]thiazole moiety likely contributes to COX-2 inhibition .
- Thiadiazole Derivatives : N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () demonstrated acetylcholinesterase inhibition, suggesting shared mechanisms with oxadiazole-based compounds .
Common Strategies:
- Thioacetamide Coupling : Both the target compound and analogs (e.g., ) use potassium carbonate in acetone to facilitate nucleophilic substitution between thiols and chloroacetamides .
- Heterocycle Formation : Oxadiazole rings are typically synthesized via cyclization of hydrazides (e.g., ), while thiadiazoles require sulfur incorporation .
Yield and Purity:
| Compound | Yield | Melting Point | Reference |
|---|---|---|---|
| Target Compound | N/A | N/A | – |
| 4l () | 74% | 217–219°C | |
| 3a () | 72% | 184–185°C | |
| Derivative | – | 459–461 K |
Q & A
Q. What synthetic methodologies are optimal for preparing 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the oxadiazole ring via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) .
- Step 2 : Thioether linkage formation using potassium carbonate (K₂CO₃) in acetone, with reflux conditions (6–8 hours) to couple the oxadiazole-thiol intermediate with a chloroacetamide derivative .
- Step 3 : Final purification via recrystallization (ethanol or ethanol-DMF mixtures) to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
Key methods include:
- IR spectroscopy : To confirm functional groups (e.g., C=O at ~1650–1700 cm⁻¹, S–C at ~650 cm⁻¹) .
- NMR (¹H and ¹³C) : To verify aromatic protons (δ 7.0–8.5 ppm) and oxadiazole/thiazole carbons (δ 150–170 ppm) .
- Elemental analysis : To validate C, H, N, S content (e.g., <0.3% deviation from theoretical values) .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s mechanism of action?
Docking simulations (e.g., AutoDock Vina) can predict binding affinities to targets like VEGFR-2 or BRAF kinase. For example:
- Hydrogen bonding : The acetamide group may interact with kinase active-site residues (e.g., Asp1046 in VEGFR-2) .
- Aromatic stacking : The benzothiazole moiety can engage in π-π interactions with hydrophobic pockets .
- Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC₅₀ values to prioritize targets .
Q. How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
Discrepancies may arise due to:
- Assay variability : Standardize protocols (e.g., MIC vs. MTT assays) to ensure consistency .
- Structural analogs : Subtle substituent changes (e.g., fluoro vs. methoxy groups) can drastically alter activity profiles .
- Purity validation : Use HPLC-MS to rule out impurities (e.g., residual solvents) affecting bioactivity .
Q. What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Solubility enhancement : Introduce polar groups (e.g., –OH or –SO₃H) on the phenyl ring without disrupting target binding .
- Metabolic stability : Replace labile esters (e.g., acetamide) with bioisosteres (e.g., trifluoromethyl groups) to resist CYP450 degradation .
- In silico ADMET prediction : Tools like SwissADME can prioritize analogs with favorable logP (2–3) and TPSA (<140 Ų) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Core modifications : Replacing 1,3,4-oxadiazole with 1,2,4-thiadiazole improves selectivity for BRAF kinase (ΔIC₅₀ = 0.8 µM vs. 2.1 µM) .
- Substituent effects : Fluorine at the 3-position of the phenyl ring enhances cytotoxicity (e.g., IC₅₀ = 12 µM vs. 28 µM in HCT-116 cells) .
- Hybrid scaffolds : Fusing benzothiazole with pyrimidinone increases anti-proliferative activity (e.g., 80% inhibition at 10 µM) .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating anticancer potential?
Q. How to validate target engagement in cellular models?
- Western blotting : Measure downstream signaling (e.g., ERK1/2 phosphorylation for BRAF inhibitors) .
- siRNA knockdown : Compare compound efficacy in BRAF-WT vs. BRAF-KO cells .
- CETSA (Cellular Thermal Shift Assay) : Confirm thermal stabilization of target proteins .
Data Analysis and Reproducibility
Q. How to address batch-to-batch variability in biological assays?
Q. What statistical models are appropriate for dose-response analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
